molecular formula C20H20FN5O B5172262 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine

5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine

Cat. No.: B5172262
M. Wt: 365.4 g/mol
InChI Key: QDXUBFTUWCLQRY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a triazine core substituted with fluorophenyl and methoxyphenyl piperazine groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.

    Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl piperazine groups can be achieved through nucleophilic substitution reactions. Common reagents include fluorobenzene and methoxybenzene derivatives, along with piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the triazine ring or the aromatic substituents, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine moiety suggests possible interactions with biological targets such as receptors and enzymes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The triazine core is a common scaffold in drug design, and modifications to the substituents may lead to the discovery of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine would depend on its specific interactions with molecular targets. Potential targets include:

    Receptors: The piperazine group may interact with neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: The compound may inhibit or activate enzymes, affecting metabolic processes.

    DNA/RNA: Interactions with nucleic acids could lead to changes in gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
  • 5-(3-Bromophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
  • 5-(3-Methylphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine

Uniqueness

The uniqueness of 5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c1-27-18-7-3-6-17(13-18)25-8-10-26(11-9-25)20-23-19(14-22-24-20)15-4-2-5-16(21)12-15/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUBFTUWCLQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CN=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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